![molecular formula C20H22N4S B2580509 1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 380458-37-7](/img/structure/B2580509.png)
1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using various spectroscopic tools such as FT-IR, UV–vis, CHN-elemental analysis, photoluminescence .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be analyzed using various techniques such as FT-IR spectroscopy .Scientific Research Applications
Anticancer Activity
This compound has been synthesized as an analog of the ruthenium anticancer complexes (RAPTA/RAED) to evaluate its in vitro antiproliferative activity against various human cancer cell lines . It has shown promising potential as a metal for cancer therapy .
Antitumor Activity
Several iridium complexes have been prepared and tested for their antitumor activity . Some iridium complexes have shown high antitumor activity at nanomolar and micromolar concentrations in in vitro and in vivo tests .
Inducing Apoptosis in Tumor Cells
Studies have shown that iridium compounds can effectively induce apoptosis in tumor cells .
ROS Formation
Iridium compounds have been found to lead to an increase in the formation of Reactive Oxygen Species (ROS) .
Cell Cycle Arrest
Iridium compounds have been found to cause cell cycle arrest .
DNA Binding
Iridium compounds have been found to bind to DNA .
Photodynamic Therapy (PDT) Anticancer Agents
A series of iridium compounds with photocytotoxic properties and good potential as photodynamic therapy (PDT) anticancer agents have also been identified .
Dual-Action Compounds
Dual-action iridium compounds, containing organic moieties with their own biological activity, have been developed .
Mechanism of Action
Safety and Hazards
Safety and hazards associated with imidazole derivatives would depend on their exact structure. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Imidazole derivatives have a broad range of chemical and biological properties, making them an important area of research for the development of new drugs . Future research may focus on designing and synthesizing new imidazole derivatives with improved pharmacodynamic and pharmacokinetic properties .
properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c25-20-17-9-4-5-10-18(17)24(13-6-12-23-14-11-21-15-23)19(22-20)16-7-2-1-3-8-16/h1-3,7-8,11,14-15H,4-6,9-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQQGOXKFMBLBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCN3C=CN=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-imidazol-1-yl)propyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione |
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